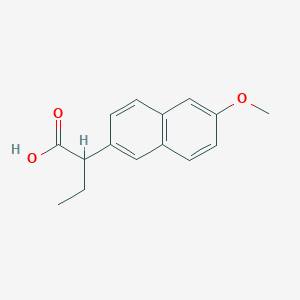

2-(6-Methoxynaphthalen-2-yl)butanoic acid

Description

Historical Context and Evolution within Profen Chemistry

The story of 2-(6-methoxynaphthalen-2-yl)butanoic acid is intrinsically linked to the broader class of α-arylpropionic acids, commonly known as "profens." This family of compounds is renowned for its anti-inflammatory, analgesic, and antipyretic properties, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes.

Relationship to Naproxen (B1676952) and other α-Arylpropionic Acids

This compound is a direct analogue of naproxen, a widely used NSAID. nih.govmdpi.com The key structural difference lies in the substitution at the α-carbon of the propionic acid side chain: where naproxen has a methyl group, this compound possesses an ethyl group. nih.gov This seemingly minor modification has profound consequences for its biological activity.

Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a member of the aryl propionic acid family of NSAIDs. mdpi.com These compounds are generally non-selective inhibitors of COX enzymes, which are responsible for the production of prostaglandins (B1171923) involved in inflammation and pain. mdpi.commdpi.com The therapeutic efficacy of the D-enantiomer of 2-(6-methoxy-2-naphthyl)propionic acid, known as naproxen, is significantly greater than its L-counterpart. google.com

The development of this compound arose from the systematic exploration of naproxen analogues. nih.gov Researchers sought to create derivatives that could offer different pharmacological profiles, potentially with improved efficacy or reduced side effects. nih.gov

Emergence as a Research Target for Specific Enzymatic Inhibition

While traditional profens like naproxen are primarily studied for their COX inhibition, the research trajectory for this compound took a different path. nih.gov Scientists discovered that the (R)-enantiomer of this compound, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, is a potent and selective inhibitor of a specific enzyme: aldo-keto reductase 1C3 (AKR1C3). nih.govacs.org

Crucially, this compound was found to be devoid of inhibitory activity against COX isozymes. nih.govnih.gov This selective inhibition of AKR1C3, without affecting the COX pathways, marked its emergence as a specialized research tool rather than a general anti-inflammatory agent. nih.gov This specificity allows for the targeted investigation of AKR1C3's functions without the confounding effects of COX inhibition.

Significance in Biochemical and Medicinal Chemistry Research

The selective nature of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid as an AKR1C3 inhibitor has made it a significant molecule in biochemical and medicinal chemistry research. Its use has provided valuable insights into the biological roles of AKR1C3 and its involvement in disease processes.

Contributions to Understanding Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) Biology

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of androgens. nih.gov It catalyzes the conversion of Δ4-androstene-3,17-dione to testosterone (B1683101) and 5α-androstane-3,17-dione to 5α-dihydrotestosterone. nih.govacs.org Research has implicated AKR1C3 in the development of castration-resistant prostate cancer (CRPC), where it plays a role in intratumoral androgen synthesis and drug resistance. nih.gov

The discovery of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid as a potent and selective AKR1C3 inhibitor has provided researchers with a powerful chemical probe to study the enzyme's function. nih.gov Studies have shown that this compound competitively inhibits AKR1C3 and demonstrates selectivity for this enzyme over other AKR1C isoforms, such as AKR1C1 and AKR1C2, which are involved in the inactivation of 5α-DHT. nih.gov This selectivity is crucial for understanding the specific contributions of AKR1C3 to androgen metabolism.

| Feature | (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid |

| Primary Target | Aldo-keto Reductase 1C3 (AKR1C3) |

| COX Inhibition | Devoid of inhibitory activity |

| Mechanism of Action | Competitive inhibition of AKR1C3 |

| Selectivity | Selective for AKR1C3 over other AKR1C enzymes |

Implications for Modulating Steroid Metabolism Pathways in Disease Models

The ability of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid to selectively inhibit AKR1C3 has significant implications for modulating steroid metabolism pathways in disease models, particularly in the context of prostate cancer. nih.gov In models of CRPC, this compound has been shown to effectively block AKR1C3-mediated production of testosterone. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)butanoic acid |

InChI |

InChI=1S/C15H16O3/c1-3-14(15(16)17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3,(H,16,17) |

InChI Key |

LSDAHSHHKKHOKE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in Research

Synthetic Routes for 2-(6-Methoxynaphthalen-2-yl)butanoic Acid Precursors

The construction of the target molecule relies on the availability of key precursors, which can be derived from either readily available complex molecules like Naproxen (B1676952) or built up from simpler naphthalene (B1677914) intermediates.

(S)-Naproxen serves as a valuable and readily available chiral starting material for the synthesis of related structures. nih.gov The primary site for derivatization is the carboxylic acid group. This functional group can be activated and converted into other functionalities, providing a platform for creating analogues. For instance, the carboxylic acid of (S)-Naproxen has been reacted with hydrazine (B178648) hydrate (B1144303) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to synthesize (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide. nih.gov Similarly, coupling reactions with various substituted amines using DCC and 4-(dimethylamino)pyridine (DMAP) have been employed to produce a range of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides. nih.gov

These transformations demonstrate a common strategy where the core naproxen structure is used as a scaffold. While direct homologation of the α-methyl group to an ethyl group presents significant synthetic challenges, the derivatization of the carboxyl group is a well-established route for producing new chemical entities based on the naproxen framework.

A more versatile and common approach to synthesizing Naproxen analogues involves building the desired side chain onto a pre-functionalized naphthalene ring. orgsyn.orggoogle.com This bottom-up strategy offers flexibility in introducing variations to the side chain.

A key intermediate for this approach is 2-bromo-6-methoxynaphthalene . sigmaaldrich.com This compound can be prepared by the bromination of 2-methoxynaphthalene (B124790) in acetic acid. prepchem.com Once obtained, the bromide serves as a handle for carbon-carbon bond formation. A standard method involves converting the aryl bromide into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org This organometallic intermediate can then be reacted with a suitable electrophile to construct the butanoic acid side chain.

Another critical precursor is 2-acetyl-6-methoxynaphthalene . This ketone is typically synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene using acetyl chloride and a Lewis acid catalyst such as aluminum chloride in a solvent like nitrobenzene. orgsyn.org Careful temperature control during this reaction is essential to favor acetylation at the desired 6-position of the naphthalene ring. orgsyn.org From this ketone intermediate, various synthetic routes, such as the Willgerodt-Kindler reaction or multi-step homologation sequences, can be employed to elaborate the acetyl group into the 2-butanoic acid moiety.

Table 1: Key Precursors and Synthetic Intermediates

| Compound Name | Starting Material | Key Reaction Type | Reference |

|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | 2-Methoxynaphthalene | Electrophilic Bromination | prepchem.com |

| 2-Acetyl-6-methoxynaphthalene | 2-Methoxynaphthalene | Friedel-Crafts Acylation | orgsyn.org |

| Grignard Reagent of 2-bromo-6-methoxynaphthalene | 2-Bromo-6-methoxynaphthalene | Organometallic Formation | orgsyn.org |

| (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide | (S)-Naproxen | Amide Coupling | nih.gov |

Enantioselective Synthesis of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid

As with other profen drugs, the stereocenter at the alpha-position of the carboxylic acid is of significant interest. Research efforts have been directed towards methods that can selectively produce the (R)-enantiomer of this compound. nih.govacs.orgmerckmillipore.com

Modern organic synthesis provides powerful tools for controlling stereochemistry. Catalytic asymmetric synthesis is a highly efficient method where a small quantity of a chiral catalyst is used to steer a chemical reaction towards the formation of one enantiomer over the other. rsc.org For the synthesis of optically active alcohols and ketones, for example, chiral catalysts like (2′S)-(+)-diphenyl(1′-methylpyrrolidin-2′-yl)methanol (DPMPM) have been used to achieve high enantiomeric excess in the alkylation of aldehydes. rsc.org The principles of asymmetric organocatalysis, which uses small, metal-free organic molecules to induce chirality, represent a rapidly growing field with broad applications. beilstein-journals.org

Another established strategy is the use of chiral auxiliaries . In this approach, a chiral molecule is temporarily attached to the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved off to yield the enantiomerically enriched product. While specific examples for the synthesis of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid are proprietary or not widely published, these general methodologies are standard practice in medicinal chemistry for accessing single-enantiomer drug candidates. researchgate.netnih.gov

A classical and still widely used method for obtaining pure enantiomers is the resolution of a racemic mixture . A racemic mixture contains equal amounts of both the (R)- and (S)-enantiomers. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization.

The resolution process involves converting the enantiomers into diastereomers, which have different physical properties. For a racemic carboxylic acid like this compound, this is typically achieved by reacting the mixture with a single, pure enantiomer of a chiral base. google.com This acid-base reaction forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized from a suitable solvent. The crystallized salt is then physically separated, and the pure carboxylic acid enantiomer is recovered by acidification. google.com This method was foundational in the industrial production of enantiomerically pure profens. The individual enantiomers of this compound that were evaluated for their biological activity were likely obtained through such a resolution process or by preparative chiral chromatography. researchgate.net

Analytical Methodologies for Characterization and Enantiomeric Purity

The confirmation of the chemical structure and the determination of enantiomeric purity are critical steps in the research and development of chiral compounds. A suite of analytical techniques is employed for the comprehensive characterization of this compound.

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and connectivity of the synthesized compound. For instance, in the analysis of Naproxen, a closely related compound, Gas Chromatography-Mass Spectrometry (GC-MS) has been used effectively. dergipark.org.tr To make the analyte volatile enough for GC analysis, it is often derivatized, for example, by reacting the carboxylic acid with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester. dergipark.org.tr

The most crucial analytical task for a chiral compound is the determination of its enantiomeric purity or enantiomeric excess (e.e.). This is most commonly accomplished using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase (CSP). These CSPs can interact differently with the two enantiomers, causing them to travel through the chromatography column at different rates and thus be separated and quantified.

A powerful and high-resolution technique for separating enantiomers is cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC). nih.gov This capillary electrophoresis method uses chiral selectors, such as modified cyclodextrins, which form transient inclusion complexes with the enantiomers, allowing for their separation. The ability to achieve high resolution allows for accurate quantification of even very small amounts of the undesired enantiomer. nih.gov For Naproxen derivatives, reversed-phase HPLC is also used to separate diastereomers formed by reacting the compound with a chiral derivatizing agent. nih.gov

Table 2: Analytical Techniques for Characterization

| Analytical Goal | Technique | Method Detail | Reference |

|---|---|---|---|

| Structural Confirmation | GC-MS | Analysis after derivatization with MSTFA to form a TMS ester. | dergipark.org.tr |

| Structural Confirmation | NMR, MS | Standard analysis of molecular structure and mass. | General Practice |

| Enantiomeric Separation | Chiral HPLC | Separation of diastereomeric hydrazones. | nih.gov |

| Enantiomeric Purity | CD-MEKC | High-resolution separation using cyclodextrins as chiral selectors. | nih.gov |

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

In the case of compounds analogous to this compound, such as naproxen derivatives, comprehensive characterization is routinely achieved using a suite of spectroscopic methods. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to elucidate the carbon-hydrogen framework. The ¹H NMR spectrum of a related compound, butanoic acid, shows distinct signals for the protons in different chemical environments, with their splitting patterns (e.g., triplets, sextets) revealing the number of adjacent protons. docbrown.info For this compound, specific resonances would be expected for the methoxy (B1213986) group, the aromatic protons on the naphthalene ring, and the protons of the butanoic acid side chain. The chemical shifts and coupling constants of these signals provide definitive evidence for the compound's structure. mdpi.comdocbrown.info

Table 1: Spectroscopic Data for Structural Confirmation

| Spectroscopic Technique | Information Provided | Typical Application for this compound |

|---|

| Proton NMR (¹H NMR) | Provides information on the number, environment, and connectivity of hydrogen atoms. | - Chemical Shifts (δ): Distinct peaks for aromatic, methoxy, and aliphatic protons.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Separation and Quantification

Since this compound is a chiral compound, existing as two non-superimposable mirror images (enantiomers), their separation and quantification are of paramount importance. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for this purpose. csfarmacie.cznih.gov

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. chromatographyonline.com For profen drugs, which are structurally related to the compound of interest, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. researchgate.netnih.gov Commercially available columns like Chiralcel OD-H and Chiralpak AD have demonstrated success in separating similar 2-arylpropionic acids under normal-phase conditions. researchgate.net

The choice of the mobile phase is also critical for achieving optimal separation. chromatographyonline.com For acidic compounds like this compound, a mixture of a nonpolar solvent (e.g., n-hexane), an alcohol (e.g., 2-propanol), and a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often used to improve peak shape and resolution. researchgate.net The separation efficiency is influenced by factors such as the type of CSP, the composition of the mobile phase, and the temperature. chromatographyonline.com

Table 2: Chiral HPLC for Enantiomeric Separation

| Parameter | Description | Examples for Separation of Related Compounds |

|---|

| Chiral Stationary Phase (CSP) | The stationary phase containing a chiral selector that interacts differently with each enantiomer. | - Polysaccharide-based: Cellulose and amylose derivatives (e.g., Chiralcel OD, Chiralpak AD). researchgate.netnih.gov

Mechanistic Enzymology and Molecular Interactions

Comprehensive Analysis of Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Research has identified the (R)-enantiomer of 2-(6-methoxynaphthalen-2-yl)butanoic acid, a derivative of naproxen (B1676952), as a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3). nih.govnih.gov AKR1C3 is a critical enzyme involved in the biosynthesis of potent androgens like testosterone (B1683101) and 5α-dihydrotestosterone. nih.govnih.gov

Studies have demonstrated that (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid acts as a competitive inhibitor of AKR1C3. nih.gov This mode of inhibition signifies that the compound binds to the active site of the enzyme, directly competing with the natural substrate. nih.gov The inhibitory potency of this compound against AKR1C3 is significant, with the (R)-enantiomer exhibiting a half-maximal inhibitory concentration (IC50) of 106 nM. researchgate.net The racemic mixture, containing both R and S enantiomers, showed an IC50 value of 210 nM. researchgate.net The necessity of a free carboxylic acid group on the molecule is considered crucial for achieving optimal inhibition of the AKR1C enzymes. nih.gov

Table 1: AKR1C3 Inhibition Data

| Compound Form | Inhibition Type | IC50 Value (nM) |

|---|---|---|

| (R)-enantiomer | Competitive | 106 |

A key feature of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid is its selectivity for AKR1C3 over other closely related isoforms, particularly AKR1C1 and AKR1C2. nih.gov These isoforms share a high degree of sequence identity, making selective inhibition challenging. nih.gov The (R)-enantiomer of the compound is markedly less active against AKR1C2, with an IC50 value of 46.4 µM (46,400 nM). nih.gov This translates to a remarkable 437-fold selectivity for AKR1C3 over AKR1C2. researchgate.net The S-enantiomer is less selective, with a 14-fold preference for AKR1C3. nih.gov The compound is also designed to avoid inhibiting AKR1C1 and AKR1C2, which are involved in the necessary inactivation of 5α-DHT within the prostate. nih.gov

Table 2: Selectivity Profile against AKR1C Isoforms

| Compound Form | Target Isoform | IC50 Value | Selectivity (AKR1C2 IC50 / AKR1C3 IC50) |

|---|---|---|---|

| (R)-enantiomer | AKR1C3 | 106 nM | 437-fold |

| (R)-enantiomer | AKR1C2 | 46,400 nM | |

| (S)-enantiomer | AKR1C3 | 120 nM | 14-fold |

While its parent compound, naproxen, is a well-known non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid was specifically developed to be devoid of this activity. nih.govnih.gov Research confirms that the compound shows no significant inhibitory effect on either COX-1 or COX-2. nih.govnih.gov Specifically, at a concentration of 100 µM, the (R)-enantiomer exhibited only 11% inhibition of COX-1 and 21% inhibition of COX-2, demonstrating its lack of meaningful COX-inhibitory action. researchgate.net This makes it almost a thousand times more selective for AKR1C3 over COX-1. researchgate.net

Substrate-Selective Modulation of Cyclooxygenase-2 (COX-2)

Despite its lack of direct inhibitory action on COX-2's primary function, the class of compounds to which (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid belongs—known as R-profens—exhibits a more nuanced interaction with the enzyme. nih.govnih.gov They act as substrate-selective inhibitors, a phenomenon where the inhibition of the enzyme's activity depends on the specific substrate it is processing. nih.gov

Research has shown that COX-2, but not COX-1, can oxygenate endocannabinoid substrates like 2-arachidonoyl glycerol (B35011) (2-AG) and anandamide (B1667382) (AEA). nih.govnih.gov R-profens, including by extension (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, selectively block the oxygenation of these endocannabinoids by COX-2 without affecting the enzyme's processing of arachidonic acid (AA), the substrate for prostaglandin (B15479496) synthesis. nih.govnih.govdrugbank.com This selective action is characteristic of rapidly reversible, competitive inhibitors of COX-2. nih.gov

The substrate-selective inhibition of endocannabinoid oxygenation by COX-2 represents a distinct mechanism for terminating endocannabinoid signaling. nih.gov By preventing the breakdown of endocannabinoids like 2-AG and AEA by COX-2, these compounds can effectively increase the local concentrations of these signaling molecules. nih.gov This augmentation of endocannabinoid signaling is a significant biochemical consequence, distinguishing it from the anti-inflammatory action of traditional NSAIDs that block prostaglandin production. nih.gov The oxygenation of endocannabinoids by COX-2 leads to the formation of prostaglandin glycerol esters and ethanolamides. nih.gov By selectively inhibiting this process, R-profens may modulate the pathways governed by endocannabinoids without the side effects associated with broad COX inhibition. nih.govnih.gov

Structural Biology and Computational Approaches to Ligand-Protein Interactions

Computational methods are indispensable tools in modern drug discovery, providing detailed insights into the molecular interactions between a ligand, such as this compound, and its protein targets. These techniques, ranging from molecular docking to dynamic simulations and virtual screening, help elucidate the structural basis of inhibition and guide the rational design of more potent and selective analogues.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its protein target. For this compound and its parent compound, naproxen, docking studies have been crucial in understanding their interactions with both aldo-keto reductase 1C3 (AKR1C3) and cyclooxygenase-2 (COX-2).

In studies involving AKR1C3, the (R)-enantiomer of this compound was identified as a potent and selective inhibitor. nih.govnih.govnih.gov Molecular models of this compound in complex with AKR1C3 have been generated, showing how the ligand fits within the enzyme's active site. rsc.org The carboxylate group of the butanoic acid chain is consistently shown to be a critical anchor point, forming key electrostatic interactions. nih.gov

For COX-2, detailed structural information comes from the crystal structure of its parent compound, naproxen, bound to the enzyme's active site. researchgate.net Docking studies of various naproxen analogues into the COX-2 active site (using PDB codes such as 1CX2 and 3NT1) are performed to predict their binding affinities and orientations. nih.govnih.govresearchgate.net These static models provide a foundational understanding of the ligand-protein complex.

To explore the stability and dynamic nature of these interactions, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms in the protein-ligand complex over time, offering insights that static docking models cannot. nih.govuj.edu.pl For instance, MD simulations can confirm the stability of hydrogen bonds, assess conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies. nih.govnih.gov While specific MD simulation results for this compound are not extensively detailed in the public literature, the methodology is widely applied to refine the understanding of how inhibitors, including other NSAIDs, behave within the AKR1C3 and COX-2 active sites over time. nih.govresearchgate.netmdpi.com

The effectiveness of an inhibitor is determined by its specific interactions with amino acid residues in the target's binding pocket. Computational and structural studies have identified these key interaction motifs for inhibitors related to this compound.

Interaction with AKR1C3: The binding of inhibitors to AKR1C3 is characterized by interactions within a large active-site pocket that includes an oxyanion site and several subpockets (SP1, SP2, SP3). nih.govresearchgate.net The carboxylate group of acidic inhibitors like this compound is crucial as it anchors the molecule into the oxyanion site. This site is formed by the catalytic residues Tyrosine 55 (Tyr55) and Histidine 117 (His117), along with the NADP+ cofactor. nih.govnih.govrsc.org Hydrogen bonds between the inhibitor's carboxylate and these residues are a hallmark of potent inhibition. nih.govrsc.org The naphthalene (B1677914) ring typically occupies a hydrophobic pocket, forming favorable van der Waals and potential π-π stacking interactions with residues such as Trp227. nih.govresearchgate.net

| Residue/Component | Location/Role | Type of Interaction |

| Tyr55 | Oxyanion Site | Hydrogen Bond |

| His117 | Oxyanion Site | Hydrogen Bond |

| NADP+ | Oxyanion Site | Electrostatic/H-Bond |

| Trp227 | Steroid Channel Gatekeeper | Hydrophobic/π-π stacking |

| Phe306, Phe311 | SP1 Sub-pocket | Hydrophobic |

Interaction with COX-2: The binding of naproxen and its analogues to COX-2 has been elucidated by X-ray crystallography and mutagenesis studies. researchgate.net The larger, more flexible active site of COX-2 compared to COX-1 allows for specific interactions. The carboxylate group of the inhibitor forms critical hydrogen bonds with Arginine 120 (Arg120) and Tyrosine 355 (Tyr355) at the entrance of the active site channel. researchgate.net The methoxynaphthalene moiety extends deep into the hydrophobic channel, making extensive van der Waals contacts. A novel interaction with Tryptophan 387 (Trp387) has also been identified as important for naproxen's binding. researchgate.net

| Residue | Location/Role | Type of Interaction |

| Arg120 | Active Site Entrance | Hydrogen Bond |

| Tyr355 | Active Site Entrance | Hydrogen Bond |

| Val523 | Hydrophobic Channel | van der Waals |

| Ser530 | Top of Channel | van der Waals |

| Trp387 | Side of Channel | van der Waals |

The structural and mechanistic insights gained from docking and dynamic simulations are leveraged for the discovery of new and improved molecules through in silico screening and virtual library design. These computational strategies accelerate the drug development process by prioritizing compounds for synthesis and testing.

In silico or virtual screening involves the use of computational methods to search vast libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using information from known active molecules. A typical virtual screening workflow involves preparing a library of compounds, docking them into the target's active site, and ranking them based on a scoring function that estimates binding affinity. researchgate.net

The discovery of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid as a potent and selective AKR1C3 inhibitor stemmed from the systematic evaluation of a series of naproxen analogues. nih.govnih.gov This approach represents a focused form of virtual library design. By starting with the known scaffold of naproxen, a virtual library of analogues can be created by computationally introducing modifications, such as changing the acidic side chain or altering substituents on the naphthalene ring. For example, replacing the methyl group of naproxen with an ethyl group led to the creation of this compound, which demonstrated enhanced selectivity for AKR1C3 over COX enzymes. nih.govnih.gov These designed analogues can then be computationally evaluated for their predicted binding affinity and selectivity, allowing researchers to identify the most promising candidates for chemical synthesis and subsequent biological validation. This iterative cycle of design, computational evaluation, synthesis, and testing is a cornerstone of modern medicinal chemistry. nih.gov

Structure Activity Relationship Sar and Rational Design

Delineation of Structural Features Critical for AKR1C3 Inhibitory Activity

The inhibitory power of 2-(6-methoxynaphthalen-2-yl)butanoic acid against AKR1C3 is not accidental but rather the result of a combination of specific structural elements working in concert. The butanoic acid side chain, the naphthalene (B1677914) core with its methoxy (B1213986) substituent, and the compound's stereochemistry are all crucial for its high affinity and efficacy.

A key modification in the development of this potent inhibitor was the extension of the acidic side chain. The parent compound, naproxen (B1676952), features a propanoic acid moiety. By replacing the α-methyl group of naproxen with an α-ethyl group, thereby changing the side chain from propanoic to butanoic acid, a significant increase in inhibitory potency against AKR1C3 was achieved. nih.govresearchgate.netnih.gov This suggests that the longer side chain allows for a more optimal interaction within the active site of the AKR1C3 enzyme.

Interactive Data Table: Effect of Side Chain Length on AKR1C3 Inhibition

| Compound | Side Chain | Stereochemistry | AKR1C3 IC₅₀ (µM) |

|---|---|---|---|

| Naproxen Analogue | Propanoic Acid | R | 1.83 |

| This compound | Butanoic Acid | R | 0.42 |

This table demonstrates that extending the side chain from propanoic to butanoic acid results in a more than four-fold increase in inhibitory potency for the (R)-enantiomer against AKR1C3.

The bicyclic naphthalene ring system serves as a critical scaffold, providing a large, hydrophobic surface that fits within the active site of the enzyme. nih.gov The positioning of the methoxy (-OCH₃) group at the 6-position of the naphthalene ring is also vital for potent inhibition. Studies comparing the methoxy group to a more bulky methylthio (-SMe) group found that the former was preferred, indicating that both electronic and steric factors at this position influence binding affinity. researchgate.net The naphthalene core and its substitution pattern are essential for anchoring the inhibitor correctly within the enzyme's binding pocket. nih.govresearchgate.net

Stereochemistry plays a definitive role in the inhibitory activity of this compound class. The (R)-enantiomer of this compound is significantly more potent as an AKR1C3 inhibitor than its corresponding (S)-enantiomer. nih.govresearchgate.net This stereochemical preference is a hallmark of its interaction with the enzyme's active site, highlighting a specific three-dimensional binding orientation that is required for effective inhibition. The (S)-enantiomer, in contrast, shows a profound loss of inhibitory activity. researchgate.net

Interactive Data Table: Stereochemical Impact on AKR1C3 Inhibition

| Compound | Stereochemistry | AKR1C3 IC₅₀ (µM) |

|---|---|---|

| This compound | R | 0.42 |

This table clearly shows the strict stereochemical requirement for AKR1C3 inhibition, with the (R)-enantiomer being potent while the (S)-enantiomer is largely inactive.

SAR for Enzyme Selectivity (AKR1C3 vs. AKR1C1/2 and COX)

A major goal in the rational design of this inhibitor was to achieve high selectivity for AKR1C3 over other related enzymes, such as AKR1C1 and AKR1C2, and to eliminate the cyclooxygenase (COX) inhibition characteristic of its parent NSAID, naproxen. nih.govnih.gov Inhibition of AKR1C2 is undesirable in the context of prostate cancer as it is involved in the breakdown of 5α-dihydrotestosterone (5α-DHT). nih.gov

(R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid demonstrated remarkable success in this regard. It is a potent inhibitor of AKR1C3 but displays only weak inhibition against AKR1C2 and is virtually devoid of activity against AKR1C1 and the COX enzymes (COX-1 and COX-2). nih.govresearchgate.netnih.gov This high degree of selectivity is attributed to the specific structural features outlined previously—the butanoic acid side chain and the (R)-stereochemistry—which favor binding to AKR1C3's active site over those of other enzymes. For instance, the (R)-enantiomer was found to be almost a thousandfold more selective for AKR1C3 over COX-1. researchgate.net

Interactive Data Table: Selectivity Profile of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid

| Enzyme Target | IC₅₀ |

|---|---|

| AKR1C3 | 0.42 µM |

| AKR1C1 | > 100 µM |

| AKR1C2 | 26 µM |

| COX-1 | > 100 µM |

The data illustrates the compound's high selectivity, potently inhibiting AKR1C3 while sparing other AKR isoforms and, crucially, avoiding the COX inhibition associated with NSAIDs.

Principles of Rational Design for Modified Analogues

The development of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid is a prime example of a successful rational design strategy. The process began with an existing drug scaffold (naproxen) and leveraged knowledge of the target enzyme's structure and function to guide chemical modifications.

The design strategy focused on two key structural modifications to dissociate AKR1C3 inhibition from COX inhibition and to enhance selectivity over other AKR1C isoforms. nih.govresearchgate.net

Side Chain Elongation: The first targeted modification was the extension of the α-methyl group on the propanoic acid side chain of naproxen to an α-ethyl group. This created (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid and resulted in a significant boost in potency against AKR1C3. researchgate.netvanderbilt.edu This change likely allows the carboxylate group to form more favorable interactions within the enzyme's active site.

Stereochemical Selection: The second critical step was the resolution of the enantiomers. It was determined that the (R)-configuration was essential for potent AKR1C3 inhibition and for avoiding COX-1 activity. researchgate.net The (S)-enantiomers of these aryl-propionic and -butanoic acids are typically responsible for COX inhibition, so selecting the (R)-enantiomer was a key step in designing a selective AKR1C3 inhibitor devoid of NSAID-like activity. nih.govresearchgate.net

Through these targeted modifications, researchers successfully repurposed an NSAID scaffold to create a potent, competitive, and highly selective inhibitor of AKR1C3, providing a promising lead compound for the development of new cancer therapeutics. nih.govnih.gov

Design of Probes for Biochemical Research

The specific and potent inhibitory activity of this compound against certain enzymes, particularly aldo-keto reductase 1C3 (AKR1C3), makes its core structure an attractive scaffold for the rational design of biochemical probes. These probes are invaluable tools for studying enzyme function, localization, and expression in complex biological systems. The design of such probes typically involves the strategic attachment of a reporter group, such as a fluorophore or an affinity tag, to the inhibitor scaffold without significantly compromising its binding affinity and selectivity for the target enzyme.

The development of probes based on the this compound scaffold can be envisioned through two primary strategies: the creation of fluorescent probes for real-time visualization and quantification, and the synthesis of affinity-based probes for target identification and isolation.

Rationale for Probe Design

The design of effective biochemical probes from the this compound framework hinges on a detailed understanding of its structure-activity relationship (SAR) with its target enzyme, AKR1C3. Research on a series of naproxen analogues, from which this compound was identified as a lead compound, provides crucial insights into which positions on the molecule are amenable to modification. medchemexpress.com

The key structural features responsible for its potent and selective inhibition of AKR1C3 include the naphthalene ring system, the methoxy group at the 6-position, and the butanoic acid side chain. medchemexpress.comnih.gov Crystal structures of related non-steroidal anti-inflammatory drugs (NSAIDs) in complex with AKR1C3 have revealed that the arylpropionic acid moiety binds within the enzyme's active site. nih.gov This suggests that modifications to the carboxyl group or the naphthalene ring must be carefully considered to avoid disrupting these critical interactions.

Fluorescent Probes

Fluorescent probes are powerful tools for monitoring enzyme activity and localization in living cells and tissues. A fluorescent probe based on this compound would ideally consist of the inhibitor scaffold, a linker, and a fluorophore. The rational design of such a probe would involve attaching a fluorescent dye to a position on the inhibitor that does not interfere with its binding to the AKR1C3 active site.

One potential point of attachment is the carboxylic acid group. This functional group could be converted to an amide via coupling with an amine-containing fluorophore. However, since the carboxylate is often crucial for binding, this modification could significantly reduce the probe's affinity. A more conservative approach would be to explore modifications on the naphthalene ring, away from the key binding determinants.

The following table outlines a hypothetical design strategy for a fluorescent probe based on the this compound scaffold:

| Component | Design Consideration | Rationale |

| Inhibitor Scaffold | (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid | Provides high potency and selectivity for AKR1C3. medchemexpress.com |

| Linker | A short, flexible polyethylene (B3416737) glycol (PEG) or alkyl chain | Provides spatial separation between the inhibitor and the fluorophore to minimize steric hindrance and maintain binding affinity. |

| Fluorophore | A compact, photostable dye (e.g., a derivative of fluorescein (B123965) or a BODIPY dye) | Enables sensitive detection with fluorescence microscopy or spectroscopy. mdpi.com |

| Attachment Point | A position on the naphthalene ring demonstrated to tolerate substitution without loss of activity, or careful modification of the carboxylate. | To preserve the key interactions required for potent inhibition of AKR1C3. |

Affinity-Based Probes

Affinity-based probes are designed to specifically bind to and enable the isolation and identification of target proteins from complex mixtures. These probes typically incorporate a reactive group for covalent labeling (affinity labeling probes) or a tag for purification (affinity purification probes).

An affinity purification probe based on this compound could be synthesized by attaching a biotin (B1667282) molecule via a linker to the inhibitor scaffold. The high affinity of biotin for streptavidin can then be exploited to capture the probe-enzyme complex on a streptavidin-coated solid support.

The design principles for an affinity probe are similar to those for a fluorescent probe, with the primary difference being the nature of the appended tag.

| Component | Design Consideration | Rationale |

| Inhibitor Scaffold | (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid | Ensures specific binding to AKR1C3. medchemexpress.com |

| Linker | A long, flexible linker (e.g., a PEG chain) | Minimizes steric hindrance and allows the captured enzyme to be accessible for subsequent analysis. |

| Affinity Tag | Biotin | Enables high-affinity capture of the probe-enzyme complex using streptavidin-functionalized matrices. |

| Attachment Point | A non-critical position on the naphthalene ring or a derivatized carboxyl group. | To maintain the structural integrity required for selective binding to AKR1C3. |

The development of such probes would facilitate a deeper understanding of the biological roles of AKR1C3 and could aid in the discovery of new therapeutic strategies targeting this enzyme. The inhibitory data for the parent compound and its analogues provide a strong foundation for the rational design of these essential research tools.

Biochemical and Cellular Research Investigations

Utilization as a Chemical Tool for Studying AKR1C3 Functional Roles

Researchers have identified (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, an analogue of naproxen (B1676952), as a potent and selective inhibitor of the enzyme aldo-keto reductase 1C3 (AKR1C3). nih.govnih.govacs.org This selectivity makes it a valuable chemical tool for elucidating the specific functional roles of AKR1C3. nih.gov The compound demonstrates a competitive inhibition mechanism against AKR1C3. nih.govresearchgate.net

A key advantage of this compound in research is its high selectivity for AKR1C3 over other related enzymes in the same family, such as AKR1C1 and AKR1C2. nih.gov These other enzymes are responsible for inactivating 5α-dihydrotestosterone (5α-DHT), so their continued function is important in maintaining normal androgen catabolism. nih.gov Furthermore, unlike its parent compound naproxen, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid is specifically designed to be devoid of inhibitory activity against cyclooxygenase (COX) isozymes. nih.govnih.govmerckmillipore.com This dual selectivity allows scientists to study the effects of AKR1C3 inhibition in isolation, without the confounding variables of affecting other androgen-metabolizing pathways or inducing anti-inflammatory responses via the COX pathway. nih.gov

Preclinical In Vitro Cellular Studies in Cancer Models

The primary focus of preclinical research on this compound has been in the context of castration-resistant prostate cancer (CRPC), where the AKR1C3 enzyme is highly overexpressed and plays a critical role in tumor survival and drug resistance. nih.govresearchgate.net

Impact on Androgen Biosynthesis and Prostate-Specific Antigen (PSA) Production in LNCaP-AKR1C3 Cells

In laboratory settings, scientists utilize LNCaP cells that have been engineered to overexpress AKR1C3 (LNCaP-AKR1C3) as a model for CRPC. nih.govnih.govresearchgate.net AKR1C3 is a critical enzyme in the androgen biosynthesis pathway, converting precursors like 4-androstene-3,17-dione (Δ4-AD) into the potent androgen testosterone (B1683101) (T). nih.govacs.org

Studies have shown that (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid effectively blocks this AKR1C3-mediated production of testosterone in LNCaP-AKR1C3 cells. nih.govnih.govresearchgate.net The production of Prostate-Specific Antigen (PSA), a key biomarker for prostate cancer progression, is driven by androgen receptor activation. By inhibiting testosterone synthesis, the compound leads to a significant reduction in PSA induction in these cellular models. nih.govnih.govresearchgate.net

Table 1: Effect of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid on Androgen Biosynthesis and PSA Production in LNCaP-AKR1C3 Cells

| Cellular Process | Substrate | Mediating Enzyme | Effect of Compound | Outcome |

| Androgen Biosynthesis | 4-androstene-3,17-dione (Δ4-AD) | AKR1C3 | Inhibition | Reduced Testosterone (T) Production. nih.govnih.gov |

| PSA Production | Testosterone (T) | Androgen Receptor (AR) | Indirect Inhibition | Reduced PSA Expression. nih.govnih.gov |

Investigation of Androgen Receptor (AR) Signaling Pathways in Cellular Contexts

The development and progression of most prostate cancers, including CRPC, are heavily dependent on the androgen receptor (AR) signaling pathway. elsevierpure.comnih.gov Even in castrate conditions, intratumoral androgen synthesis can reactivate AR signaling, leading to tumor growth. nih.govresearchgate.net The enzyme AKR1C3 is a key driver of this process by supplying the AR with its activating ligands, testosterone and 5α-DHT. nih.govacs.org

Research using (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid has demonstrated that by inhibiting AKR1C3, the compound effectively suppresses the downstream AR signaling pathway by depleting the androgens necessary for its activation. nih.gov Furthermore, some evidence suggests that AKR1C3 might also function as an AR selective coactivator, a role that could be blocked by small molecule enzyme inhibitors like the one discussed. nih.gov This dual action—reducing ligand supply and potentially blocking coactivator function—makes it a subject of significant interest in research aimed at disrupting AR-driven cancer progression. nih.gov

Research on Overcoming Enzalutamide (B1683756) Resistance Mechanisms in Cell Lines

Enzalutamide is a potent second-generation antiandrogen therapy used to treat CRPC. elsevierpure.comnih.govumcutrecht.nl However, many patients eventually develop resistance to the drug. elsevierpure.comnih.govmdpi.com One of the mechanisms implicated in this resistance is the overexpression of AKR1C3, which increases the intratumoral production of androgens, thereby outcompeting enzalutamide for binding to the androgen receptor. nih.govacs.org

Scientific investigations have explored the potential of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid to circumvent this resistance. nih.gov Studies have shown that indomethacin, another potent AKR1C3 inhibitor, can overcome enzalutamide resistance. nih.govacs.orgmerckmillipore.com (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid was developed as a more selective AKR1C3 inhibitor without the COX-inhibiting side effects of indomethacin. nih.gov The hypothesis is that by co-administering this compound with enzalutamide, the production of competing androgens would be suppressed, potentially restoring or enhancing the efficacy of enzalutamide in resistant cell lines. nih.gov

Research on Modulating Inflammatory Responses in Cellular Systems

Beyond its role in cancer, this compound has been investigated for its specific effects on inflammatory pathways, leveraging its unique chemical structure.

Studies on its Anti-inflammatory Mechanisms via COX-2 Substrate Selectivity

(R)-2-(6-methoxynaphthalen-2-yl)butanoic acid belongs to a class of compounds known as R-profens. nih.govnih.gov These molecules are recognized as substrate-selective COX-2 inhibitors. nih.govnih.gov Cyclooxygenase-2 (COX-2) is an enzyme with two primary functions: it converts arachidonic acid (AA) into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, and it also oxygenates endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net

Research has shown that (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid and other R-profens selectively inhibit the oxygenation of endocannabinoids by COX-2 without blocking the conversion of arachidonic acid to prostaglandins. nih.govnih.govnih.gov This is a significant finding because it suggests a mechanism for producing analgesic and anti-inflammatory effects by augmenting the body's natural endocannabinoid signaling, while avoiding the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively block prostaglandin (B15479496) synthesis. nih.govnih.gov

Table 2: Substrate-Selective Inhibition of COX-2 by (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid

| Substrate | Enzyme | Action of Compound | Result |

| Arachidonic Acid (AA) | COX-2 | No significant inhibition. nih.govnih.gov | Prostaglandin production is unaffected. |

| Endocannabinoids (e.g., AEA, 2-AG) | COX-2 | Inhibition of oxygenation. nih.govnih.govmerckmillipore.com | Levels of active endocannabinoids are increased. |

Emerging Research Frontiers and Methodological Challenges

Exploration of Novel Biochemical Targets and Polypharmacology in Research

Recent research has identified the (R)-enantiomer of 2-(6-methoxynaphthalen-2-yl)butanoic acid as a potent and highly selective inhibitor of aldo-keto reductase 1C3 (AKR1C3). longdom.orgnih.gov AKR1C3 is a significant biochemical target as it functions as a type 5 17β-hydroxysteroid dehydrogenase, converting Δ4-androstene-3,17-dione and 5α-androstane-3,17-dione to testosterone (B1683101) and 5α-dihydrotestosterone, respectively. longdom.orgnih.gov This enzymatic activity is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where intratumoral androgen synthesis drives disease progression. longdom.orgnih.gov

The polypharmacology of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) to which this compound is structurally related, is a subject of ongoing investigation. While many profens exhibit inhibitory activity against cyclooxygenase (COX) enzymes, a key finding for (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid is its lack of inhibitory activity on COX isozymes. longdom.orgnih.gov Furthermore, it demonstrates selectivity for AKR1C3 over other AKR1C isoforms, such as AKR1C1 and AKR1C2, which are involved in the breakdown of 5α-dihydrotestosterone. nih.gov This selectivity is a crucial aspect of its potential as a targeted agent, minimizing off-target effects. Some R-profens have also been noted as substrate-selective inhibitors of COX-2, specifically blocking the oxygenation of endocannabinoids. nih.govnih.gov

Biochemical Targets of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid

| Target | Activity | Relevance | Selectivity |

|---|---|---|---|

| Aldo-keto Reductase 1C3 (AKR1C3) | Potent Inhibition | Intratumoral androgen synthesis in CRPC | High selectivity over AKR1C1, AKR1C2, and COX isozymes longdom.orgnih.gov |

| Cyclooxygenase (COX) Isozymes | Devoid of inhibitory activity | Avoidance of NSAID-related side effects | - |

Development of Advanced In Vitro and Organoid Models for Functional Studies

The functional characterization of this compound has been significantly advanced by the use of specialized in vitro models. A key model has been the LNCaP cell line engineered to overexpress AKR1C3 (LNCaP-AKR1C3). longdom.orgnih.gov This cellular model serves as a valuable tool to simulate the conditions of CRPC and to specifically assess the compound's ability to inhibit AKR1C3-mediated production of testosterone and subsequent induction of prostate-specific antigen (PSA). longdom.orgnih.gov

Looking forward, the development and application of organoid models present a promising frontier for more physiologically relevant functional studies. Prostate cancer organoids, which are three-dimensional cultures grown from patient-derived cells, can recapitulate the heterogeneity and microenvironment of tumors more accurately than traditional two-dimensional cell cultures. longdom.orgnih.govnih.govnih.gov These models are being increasingly used to study resistance to androgen receptor pathway inhibitors and could provide a powerful platform to investigate the efficacy of this compound in a more patient-specific context. nih.govnih.gov The ability to grow organoids from metastatic castration-resistant prostate cancer (mCRPC) would be particularly beneficial for evaluating inhibitors of intratumoral androgen synthesis. nih.gov

Integration of Omics Data for Comprehensive Pathway Analysis (e.g., Metabolomics, Proteomics)

To gain a more holistic understanding of the biological consequences of inhibiting AKR1C3 with this compound, the integration of "omics" data is essential. Proteomics, in particular, offers a powerful approach to map the downstream effects of target engagement. A recent study utilizing label-free quantitative proteomics on an AKR1C3-overexpressing LNCaP cell line identified a suite of AKR1C3-associated risk genes, including CDC20, SRSF3, and INCENP. youtube.comnih.gov

This type of proteomic analysis can reveal novel signaling pathways and cellular processes that are modulated by AKR1C3 activity. youtube.comnih.gov By applying such techniques following treatment with this compound, researchers could build a comprehensive picture of the compound's mechanism of action beyond simple androgen depletion. Future metabolomic studies could also be employed to trace the metabolic shifts that occur upon AKR1C3 inhibition, providing further insights into the reprogramming of cancer cell metabolism.

Omics Approaches for Pathway Analysis

| Omics Discipline | Potential Application for this compound Research | Key Insights |

|---|---|---|

| Proteomics | Identify global protein expression changes in cancer cells upon treatment. | Elucidate downstream signaling pathways and identify biomarkers of response. youtube.comnih.gov |

| Metabolomics | Profile changes in cellular metabolites following AKR1C3 inhibition. | Understand the impact on cellular metabolism and identify metabolic vulnerabilities. |

Addressing Stereochemical Control and Scalability in Future Research Synthesis

A significant challenge in the future development of this compound lies in the stereochemical control during its synthesis. The inhibitory potency against AKR1C3 resides in the (R)-enantiomer, highlighting the necessity for efficient and stereoselective synthetic routes. longdom.orgnih.gov The synthesis of profens, in general, has been an area of intense research, with a focus on developing asymmetric approaches to obtain the desired enantiomer. acs.org

Challenges in the liquid chromatographic enantioseparation of profens have been noted due to their potential for oscillatory chiral conversion. For this compound to be produced on a larger scale for extensive preclinical and potential clinical studies, robust and scalable synthetic methods that ensure high enantiomeric purity are required. This may involve the development of novel catalytic asymmetric syntheses or efficient chiral resolution techniques. Recent advances in the synthesis of profen analogues, such as the use of pyrolytic aromatization for ketoprofen, could inspire new strategies for the scalable production of this specific butanoic acid derivative.

Innovative Applications as Research Probes in Chemical Biology

Beyond its therapeutic potential, the high potency and selectivity of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid make it an invaluable tool for chemical biology. Selective enzyme inhibitors are crucial for dissecting the roles of specific enzymes in complex biological pathways. longdom.org As a selective chemical probe for AKR1C3, this compound can be used to investigate the multifaceted functions of this enzyme in various physiological and pathological contexts, not limited to prostate cancer.

The use of such a probe allows for the acute and reversible inhibition of AKR1C3, enabling researchers to study the immediate cellular consequences of blocking this enzyme's activity. longdom.orgnih.gov This can help to unravel the intricate signaling networks regulated by AKR1C3 and to identify novel substrates and downstream effectors. Furthermore, by comparing the cellular phenotypes induced by this selective inhibitor with those from genetic knockdown of AKR1C3, a more nuanced understanding of the enzyme's function can be achieved. nih.gov The development of tagged versions of this inhibitor could also facilitate target engagement and occupancy studies within living cells.

Q & A

Q. What are the optimized synthetic routes for 2-(6-Methoxynaphthalen-2-yl)butanoic acid, and how is purity ensured?

The synthesis involves a Grignard reaction under inert conditions. In a typical procedure, 2-bromo-6-methoxynaphthalene is reacted with methyl 2-bromobutanoate in tetrahydrofuran (THF) under argon. After refluxing and acid quenching, the crude product is purified via C18 column HPLC, yielding 55% pure compound. Key steps include inert atmosphere maintenance, controlled reagent addition, and chromatographic purification to achieve >95% purity. Melting points and HPLC retention times (e.g., 15.8 minutes for compound 14) are critical for characterization .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Grignard reagent formation | THF, Mg, I₂, argon, reflux (1 hour) | N/A |

| Nucleophilic addition | Methyl 2-bromobutanoate, reflux (2 hours) | 55% |

| Purification | C18 HPLC (methanol/water gradient) | >95% |

Q. How is the inhibitory activity of this compound against AKR1C3 initially assessed?

Enzyme inhibition is measured using recombinant AKR1C3 in vitro assays. The compound is tested against Δ⁴-androstene-3,17-dione as the substrate. IC₅₀ values are determined via spectrophotometric monitoring of NADPH consumption at 340 nm. Competitive inhibition kinetics are confirmed using Lineweaver-Burk plots, with Ki values calculated to evaluate potency. Selectivity is assessed by comparing activity against AKR1C1, AKR1C2, and COX isoforms .

Q. What structural features enhance AKR1C3 inhibition compared to naproxen?

Replacing the methyl group in (R)-naproxen with an ethyl side chain (yielding this compound) improves steric complementarity with AKR1C3's substrate-binding pocket. This modification increases lipophilicity, enhancing enzyme affinity while reducing off-target COX inhibition. Computational docking and molecular dynamics simulations validate these interactions .

Advanced Research Questions

Q. How does the compound achieve selectivity for AKR1C3 over AKR1C2 and COX-2?

Structural studies reveal that the ethyl side chain avoids steric clashes with AKR1C2’s narrower active site. For COX-2, the compound’s carboxylic acid group does not align with the catalytic Tyr385 residue, minimizing inhibition. Enzyme inhibition assays show >100-fold selectivity for AKR1C3 (IC₅₀ = 50 nM) over AKR1C2 (IC₅₀ = 5.2 µM) and COX-1/2 (IC₅₀ > 10 µM) .

| Enzyme | IC₅₀ (nM) | Selectivity vs. AKR1C3 |

|---|---|---|

| AKR1C3 | 50 | 1 |

| AKR1C2 | 5200 | 104-fold |

| COX-1 | >10,000 | >200-fold |

Q. What in vitro evidence supports its efficacy in castration-resistant prostate cancer (CRPC) models?

In LNCaP-AKR1C3 cells, the compound reduces intracellular testosterone synthesis by >80% at 1 µM. It synergizes with enzalutamide to suppress androgen receptor (AR) signaling, overcoming drug resistance. Mechanistically, it blocks AKR1C3-mediated conversion of adrenal androgens to testosterone, as confirmed via LC-MS quantification of steroid metabolites .

Q. Are there crystallographic insights into its binding mode with AKR1C3?

Co-crystallization studies (PDB: 4XPA) show the carboxylic acid group forms hydrogen bonds with AKR1C3’s Tyr55 and His117, while the naphthyl moiety engages in π-π interactions with Trp227. The ethyl group occupies a hydrophobic sub-pocket, explaining enhanced selectivity over shorter-chain analogs .

Q. How do ADMET properties influence its translational potential?

Predicted ADMET profiles indicate moderate lipophilicity (logP = 3.2), facilitating blood-brain barrier penetration for neuroendocrine CRPC. However, the carboxylic acid group may limit oral bioavailability due to efflux by intestinal P-glycoprotein. Prodrug strategies (e.g., esterification) are under investigation to improve pharmacokinetics .

Methodological Notes

- Data Contradictions : While early studies emphasized COX-2 cross-reactivity, recent structural optimizations have minimized this issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.